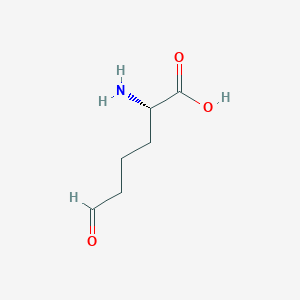
4-Pipéridinopipéridine
Vue d'ensemble
Description
[1,4']Bipipéridinyl: est un composé organique de formule moléculaire
C10H20N2
. Il se compose de deux cycles pipéridine liés par une liaison simple. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie médicinale et la synthèse organique. Il se présente sous la forme d'un solide cristallin blanc ou légèrement jaune et a un point de fusion d'environ 64-66 °C .Applications De Recherche Scientifique
Chemistry
In organic synthesis, [1,4’]Bipiperidinyl is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is utilized in the development of new synthetic methodologies.
Biology
In biological research, [1,4’]Bipiperidinyl is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, [1,4’]Bipiperidinyl derivatives are explored for their pharmacological properties. These derivatives have shown potential as therapeutic agents for treating neurological disorders, pain management, and as antipsychotic agents.
Industry
In the industrial sector, [1,4’]Bipiperidinyl is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 4-Piperidinopiperidine is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is known to interact with its target, liver carboxylesterase 1 . This interaction may influence the enzyme’s activity, potentially affecting the metabolism of certain substances within the body.
Pharmacokinetics
It has been observed that plasma concentrations of 4-piperidinopiperidine decline slowly with a long terminal half-life . This suggests that the compound may have prolonged bioavailability in the body.
Result of Action
It has been suggested that the inhibition of stat3 by 4-piperidinopiperidine may affect the function of molecules that are related to apoptosis, angiogenesis, and cell cycle progression .
Analyse Biochimique
Biochemical Properties
4-Piperidinopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with liver carboxylesterase 1, an enzyme involved in the hydrolysis of ester and amide bonds . This interaction suggests that 4-Piperidinopiperidine may influence the metabolism of ester-containing drugs. Additionally, it has been observed to interact with certain neurotransmitter transporters, potentially affecting neurotransmitter levels and signaling pathways .
Cellular Effects
The effects of 4-Piperidinopiperidine on cellular processes are diverse. It has been shown to induce apoptosis in certain lymphoma cell lines, indicating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Furthermore, 4-Piperidinopiperidine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Piperidinopiperidine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, its interaction with liver carboxylesterase 1 results in enzyme inhibition, affecting the hydrolysis of ester bonds . Additionally, 4-Piperidinopiperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidinopiperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that prolonged exposure to 4-Piperidinopiperidine can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Piperidinopiperidine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes . Toxicity studies have revealed that very high doses of 4-Piperidinopiperidine can cause adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
4-Piperidinopiperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including carboxylesterases and cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Piperidinopiperidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Piperidinopiperidine is essential for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows 4-Piperidinopiperidine to interact with organelle-specific enzymes and proteins, influencing various cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
-
Amination réductrice: : Une méthode courante de synthèse du [1,4']Bipipéridinyl implique l'amination réductrice de la 4-pipéridone avec la pipéridine. Cette réaction utilise généralement un agent réducteur tel que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone.
-
Réactions de cyclisation: : Une autre méthode implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction du 1,4-dibromobutane avec la pipéridine en conditions basiques peut donner du [1,4']Bipipéridinyl.
Méthodes de production industrielle
En milieu industriel, la production du [1,4']Bipipéridinyl implique souvent des procédés d'amination réductrice à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, en utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la distillation.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation: : Le [1,4']Bipipéridinyl peut subir des réactions d'oxydation pour former divers dérivés oxydés. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
-
Réduction: : Le composé peut être réduit pour former des dérivés plus saturés. Les agents réducteurs typiques comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
-
Substitution: : Le [1,4']Bipipéridinyl peut participer à des réactions de substitution, où l'un des atomes d'hydrogène est remplacé par un autre groupe fonctionnel. L'halogénation et l'alkylation sont des exemples courants.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation: Dérivés N-oxydes.
Réduction: Dérivés pipéridine plus saturés.
Substitution: Dérivés pipéridine alkylés ou halogénés.
Applications de la recherche scientifique
Chimie
En synthèse organique, le [1,4']Bipipéridinyl est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Il sert de précurseur pour divers composés hétérocycliques et est utilisé dans le développement de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le [1,4']Bipipéridinyl est étudié pour son potentiel en tant que ligand dans les études de liaison aux récepteurs. Il est également utilisé dans la synthèse de composés biologiquement actifs, notamment des inhibiteurs enzymatiques et des modulateurs de récepteurs.
Médecine
En chimie médicinale, les dérivés du [1,4']Bipipéridinyl sont explorés pour leurs propriétés pharmacologiques. Ces dérivés se sont révélés prometteurs en tant qu'agents thérapeutiques pour le traitement des troubles neurologiques, la gestion de la douleur et en tant qu'agents antipsychotiques.
Industrie
Dans le secteur industriel, le [1,4']Bipipéridinyl est utilisé dans la production de polymères et comme intermédiaire dans la synthèse de produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du [1,4']Bipipéridinyl et de ses dérivés implique souvent une interaction avec des cibles moléculaires spécifiques telles que des récepteurs ou des enzymes. Par exemple, certains dérivés agissent comme des antagonistes ou des agonistes sur les récepteurs des neurotransmetteurs, modulant leur activité et influençant les réponses physiologiques. Les voies et les cibles exactes dépendent du dérivé spécifique et de son application prévue.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine: Une structure plus simple avec un seul cycle pipéridine.
N-Méthylpipéridine: Un cycle pipéridine avec un groupe méthyle lié à l'atome d'azote.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Un composé bicyclique avec deux atomes d'azote.
Unicité
Le [1,4']Bipipéridinyl est unique en raison de sa double structure cyclique pipéridine, qui lui confère des propriétés chimiques et physiques distinctes. Cette structure permet une plus grande polyvalence dans les réactions chimiques et les applications par rapport aux dérivés pipéridine plus simples. Sa capacité à former des complexes stables avec divers réactifs et son potentiel de fonctionnalisation en font un composé précieux dans les applications de recherche et industrielles.
Propriétés
IUPAC Name |
1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-50-1 | |
| Record name | 1,4′-Bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidino-piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4'-bipiperidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINO-PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)












